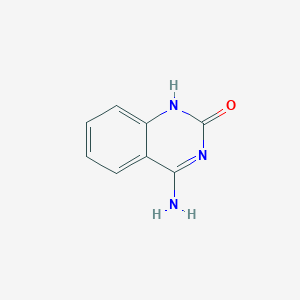

4-Aminoquinazolin-2-ol

Description

Properties

IUPAC Name |

4-amino-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBWFXMEJVOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474748 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-88-5 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoquinazolin-2-ol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminoquinazolin-2-ol, a pivotal heterocyclic scaffold in medicinal chemistry. The document delves into its fundamental chemical and physical properties, explores its structural intricacies with a focus on tautomerism, and presents a detailed, validated protocol for its synthesis. As a key building block in the development of targeted therapeutics, particularly kinase inhibitors, a thorough understanding of this molecule is paramount for researchers in drug discovery and development. This guide aims to be an essential resource, consolidating critical information to facilitate further innovation in the field.

Introduction: The Significance of the 4-Aminoquinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the successful development of numerous therapeutic agents. Within this class, the 4-aminoquinazoline core has emerged as a particularly fruitful pharmacophore, most notably in the realm of oncology. The strategic placement of the amino group at the 4-position facilitates crucial hydrogen bonding interactions with the hinge region of various protein kinases, leading to potent and selective inhibition. This has culminated in the development of several FDA-approved kinase inhibitors for the treatment of various cancers.[1][2]

This compound, also known by its predominant tautomeric form 2-amino-3H-quinazolin-4-one, represents a fundamental building block for the synthesis of more complex and functionally diverse 4-aminoquinazoline derivatives. Its chemical versatility allows for modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the core chemical characteristics and structural features of this important molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and ultimately, its suitability for various experimental conditions.

| Property | Value | Source |

| IUPAC Name | 2-amino-3H-quinazolin-4-one | [2][3] |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molar Mass | 161.16 g/mol | [4] |

| Melting Point | >360 °C | [4] |

| Appearance | Solid (predicted) | |

| pKa | 12.50 ± 0.50 (Predicted) | [4] |

| Solubility | Generally soluble in polar aprotic solvents like DMSO. | [5] |

Table 1: Physicochemical Properties of this compound.

Molecular Structure and Tautomerism

The structure of this compound is characterized by the quinazoline core with an amino group at position 4 and a hydroxyl group at position 2. However, it predominantly exists in its tautomeric form, 2-amino-3H-quinazolin-4-one. This lactam-lactim tautomerism is a key feature of this and related quinazolinone systems.

Tautomeric Equilibrium

The equilibrium between the -ol (lactim) and -one (lactam) forms is heavily skewed towards the lactam tautomer. This preference is driven by the greater thermodynamic stability of the amide-like functionality within the ring system. Spectroscopic evidence, particularly from NMR and IR, along with the compound's IUPAC name, consistently supports the predominance of the 2-amino-3H-quinazolin-4-one form in both solid and solution phases.[6][7]

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a typical ¹H NMR spectrum (DMSO-d₆), the aromatic protons of the quinazoline ring would appear as multiplets in the range of δ 7.0-8.5 ppm. The N-H protons of the amino group and the amide would likely appear as broad singlets, with their chemical shifts being concentration and temperature dependent. The proton at position 2 in the lactim form, if present in a detectable amount, would be a singlet in the aromatic region.

-

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the lactam form around δ 160-165 ppm. The aromatic carbons would resonate in the region of δ 115-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for confirming the predominant tautomeric form. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O stretching vibration of the amide in the lactam form.[10] The N-H stretching vibrations of the amino and amide groups would be observed as broad bands in the range of 3100-3500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of quinazolinone structures.[11]

Synthesis of this compound

Several synthetic routes to the quinazolin-4(3H)-one scaffold have been reported. A common and effective method involves the cyclization of 2-aminobenzonitrile with a source of the C2 and N3 atoms. The following protocol is a generalized procedure based on the reaction of 2-aminobenzonitriles with ureas, which can be adapted for the synthesis of this compound.[1]

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2-Aminobenzonitrile and Urea

Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Aminobenzonitrile

-

Urea

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or solvent-free)

-

Hydrochloric acid (optional, as a catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzonitrile (1 equivalent) and urea (1.5-2 equivalents). If using a solvent, add DMF.

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If no solid forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Causality behind Experimental Choices:

-

Excess Urea: Using an excess of urea helps to drive the reaction to completion.

-

High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier.

-

Solvent Choice: A high-boiling point polar aprotic solvent like DMF is often used to ensure the reactants remain in solution at the required high temperatures.

-

Acid Catalyst (Optional): An acid catalyst can protonate the nitrile group, making it more electrophilic and facilitating the initial nucleophilic attack by urea.

Applications in Drug Development

This compound and its derivatives are of immense interest in drug discovery, primarily as inhibitors of protein kinases. The 4-amino group is a key pharmacophoric feature that forms crucial hydrogen bonds with the hinge region of the kinase domain, a common mechanism of action for many kinase inhibitors.[1][2]

Derivatives of this scaffold have been successfully developed into drugs targeting various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): For the treatment of non-small cell lung cancer.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): To inhibit angiogenesis in various cancers.

-

Other Tyrosine and Serine/Threonine Kinases: Implicated in a range of diseases from cancer to inflammatory disorders.

The 2-position of the quinazoline ring is a common site for modification to enhance potency, selectivity, and pharmacokinetic properties. The hydroxyl group (or keto group in the tautomeric form) of this compound provides a convenient handle for such modifications.

Conclusion

This compound, existing predominantly as 2-amino-3H-quinazolin-4-one, is a foundational molecule in the field of medicinal chemistry. Its robust chemical properties, well-defined structure, and accessible synthetic routes make it an invaluable starting material for the synthesis of a wide array of biologically active compounds. The insights provided in this technical guide are intended to equip researchers with the necessary knowledge to effectively utilize this scaffold in their drug discovery and development endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N'-(Pyridin-2-yl)- N, N-dimethyl Ureas. J Org Chem. 2024 Sep 6;89(17):12094-12103. [Link]

-

Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. 2022 Dec 5. [Link]

-

4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem. NIH. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

-

Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of 2-amino-4(3H)-quinazolinones 9. - ResearchGate. [Link]

-

4-amino-1H-quinazolin-2-one - Chemical Synthesis Database. [Link]

-

Synthesis, characterization and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. INIS-IAEA. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

-

4(1H)-Quinazolinone, 2-methyl- - the NIST WebBook. [Link]

-

Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives | Request PDF. ResearchGate. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

-

The proposed mechanism for the synthesis of 4-aminoquinazoline and... - ResearchGate. [Link]

-

Figure 4: FTIR Spectrum for compound (11). - ResearchGate. [Link]

-

2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem. [Link]

-

Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - ResearchGate. [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. [Link]

-

(a) 4-quinazolinone. (b) 2-quinazolinone. | Download Scientific Diagram - ResearchGate. [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Structures of quinazolin-4(3H)-one and 3-amino-2-methyl... - ResearchGate. [Link]

-

Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. PMC - NIH. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]

-

2-(4-chloro-anilino)-quinazolin-4(3H)-one methanol 0.75-solvate. PubMed. [Link]

-

2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem. [Link]

-

Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]

-

Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 9. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminoquinazolin-2-ol derivatives synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Aminoquinazolin-2-ol Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Significance of the 4-Aminoquinazoline Scaffold

The quinazoline framework, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] Among these, the 4-aminoquinazoline core is particularly noteworthy, forming the structural basis of several FDA-approved kinase inhibitor drugs like gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of specific cancers.[4][5] This guide provides a comprehensive technical overview of the synthesis and characterization of this compound derivatives, intended for researchers and professionals in drug discovery and development. We will delve into the causal relationships behind synthetic strategies and the self-validating nature of robust characterization protocols.

Part 1: Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Approach: Cyclocondensation Reactions

Cyclocondensation is a cornerstone for building the quinazoline core.[4] This strategy typically involves the reaction of an anthranilic acid derivative (or its corresponding nitrile or amide) with a one-carbon source, such as urea or a cyanating agent.

Mechanism and Rationale

The synthesis often begins with the reaction of an appropriately substituted anthranilic acid with urea. The initial step involves a nucleophilic attack of the amino group of anthranilic acid on a carbonyl carbon of urea, followed by cyclization and dehydration to form a quinazoline-2,4-dione intermediate. Subsequent chemical manipulations are then required to introduce the amino group at the C4 position and retain the hydroxyl (or keto tautomer) at C2. A more direct route to a 2-amino quinazolinone involves using a cyanating agent.[6]

A general workflow for a multi-step synthesis starting from anthranilic acid is depicted below.

Caption: General multi-step synthesis of this compound.

One-Pot and Microwave-Assisted Syntheses: A Modern Approach

To enhance efficiency, reduce waste, and shorten reaction times, one-pot and microwave-assisted syntheses have become increasingly popular.[2][7] One-pot reactions, which combine multiple reaction steps without isolating intermediates, offer significant advantages in terms of operational simplicity and yield.[8] Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants.[2]

A notable one-pot method involves the three-component reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent.[6] This approach proceeds through a sequential series of reactions including ring opening of the anhydride, decarboxylation, and subsequent heterocyclization to directly afford the 2-amino-3-substituted quinazolinone core.[6]

Experimental Protocol: One-Pot Synthesis of a 2-Amino-3-Substituted Quinazolin-4(3H)-one

This protocol is adapted from a literature procedure for the synthesis of 2-amino 3-substituted quinazolinones.[6]

-

Reagent Preparation : In a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 equiv.), the desired primary amine (1.0 equiv.), and N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) (1.0 equiv.) to 1,4-dioxane.

-

Base Addition : Add a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 equiv.), to the suspension. The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation steps without competing in the main reaction.

-

Reaction Condition : Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-amino-3-substituted quinazolin-4(3H)-one derivative.

Part 2: Characterization and Structural Elucidation

The unambiguous characterization of the synthesized this compound derivatives is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.[3][9]

Caption: Workflow for the characterization of synthesized compounds.

Spectroscopic Signatures

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching : The amino group at C4 typically shows one or two sharp absorption bands in the range of 3300-3500 cm⁻¹.[10]

-

C=O Stretching : The carbonyl group of the quinazolinone ring (in its keto tautomer) exhibits a strong absorption band around 1650-1690 cm⁻¹.

-

C=N and C=C Stretching : Aromatic ring and imine stretching vibrations are observed in the 1500-1630 cm⁻¹ region.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9][11]

-

¹H NMR :

-

Aromatic Protons : Protons on the quinazoline ring typically appear as multiplets in the downfield region of 7.0-8.5 ppm.

-

NH₂ Proton : The amino group protons often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

OH Proton : The hydroxyl proton of the enol tautomer (2-ol) can also be observed, often as a broad singlet.

-

-

¹³C NMR :

-

Carbonyl Carbon : The C=O carbon (C2) is highly deshielded and appears around 160-170 ppm.

-

Aromatic Carbons : The carbons of the fused aromatic system resonate in the 110-150 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and confirming its elemental composition via high-resolution mass spectrometry (HRMS).[11] The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target derivative.

Data Summary Table

The following table summarizes the expected characterization data for a hypothetical this compound derivative.

| Technique | Parameter | Expected Observation |

| FTIR | N-H stretch (amine) | 3300-3500 cm⁻¹ (sharp, 1 or 2 bands) |

| C=O stretch (amide) | 1650-1690 cm⁻¹ (strong) | |

| C=N/C=C stretch | 1500-1630 cm⁻¹ (multiple bands) | |

| ¹H NMR | Aromatic-H | 7.0-8.5 ppm (multiplets) |

| NH₂ | Variable, broad singlet | |

| ¹³C NMR | C2 (C=O) | 160-170 ppm |

| C4 (C-NH₂) | 145-155 ppm | |

| Aromatic Carbons | 110-150 ppm | |

| MS (ESI+) | Molecular Ion | [M+H]⁺ corresponding to the calculated mass |

Part 3: Relevance in Drug Development

The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] Derivatives of 4-aminoquinazoline have been successfully designed to target the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR).[4][5] The amino group at the C4 position often serves as a key interaction point within the kinase domain, forming hydrogen bonds that contribute to the inhibitor's high affinity and selectivity.[4] The development of compounds like gefitinib and erlotinib has paved the way for targeted cancer therapies, demonstrating the immense therapeutic potential of this chemical class.[1][5]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound derivatives. By understanding the rationale behind various synthetic methodologies, from classic cyclocondensations to modern one-pot approaches, researchers can efficiently construct these valuable molecules. The rigorous application of a suite of spectroscopic techniques ensures the structural integrity and purity of the final compounds, a non-negotiable aspect of drug discovery and development. The continued exploration of this privileged scaffold promises to yield novel therapeutic agents for a range of human diseases.

References

- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.

-

ResearchGate. (2022, November 16). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and.... Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

-

ResearchGate. (2009, April 23). (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. Retrieved from [Link]

-

ResearchGate. (2015, August 10). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

-

PubMed. (2009, January 1). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. Retrieved from [Link]

-

Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

-

Frontiers. (2024, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

Aurigene Pharmaceutical Services. (n.d.). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Retrieved from [Link]

-

PubMed. (2019, May 15). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

-

National Institutes of Health. (2024, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

PubMed. (2024, September 26). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Retrieved from [Link]

-

Semantic Scholar. (2011, November 10). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2016, August 6). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aurigeneservices.com [aurigeneservices.com]

- 7. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

4-Aminoquinazolin-2-ol Analogs as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of 4-aminoquinazolin-2-ol analogs as a pivotal class of kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, from molecular mechanisms and synthesis to screening and structure-activity relationship (SAR) analysis. It aims to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of developing novel therapeutics based on this privileged scaffold.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The quinazoline ring system, and specifically the 4-aminoquinazoline scaffold, has proven to be a remarkably effective framework for the design of potent and selective kinase inhibitors.[1][2] This is evidenced by the numerous FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, that feature this core structure and have revolutionized the treatment of certain cancers.[3]

The this compound moiety, a key focus of this guide, represents a versatile and promising variation of this scaffold. The presence of the 2-hydroxyl group (which exists in tautomeric equilibrium with the 2-oxo form, quinazolin-2(1H)-one) offers additional opportunities for hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and modulating selectivity.

Mechanism of Action: Targeting the ATP-Binding Site

The primary mechanism by which 4-aminoquinazoline-based compounds inhibit kinase activity is through competitive inhibition at the adenosine triphosphate (ATP) binding site of the enzyme.[4] Kinases transfer the gamma-phosphate from ATP to their substrates; by occupying this binding pocket, the inhibitors prevent this crucial phosphotransfer reaction, thereby blocking downstream signaling.

The quinazoline ring itself typically forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The 4-amino group and the N1 and N3 atoms of the quinazoline ring are critical for these interactions. The substituents at various positions on the quinazoline and the 4-anilino moieties then explore other regions of the active site, dictating the inhibitor's potency and selectivity for specific kinases.

Below is a generalized representation of the interaction between a 4-aminoquinazoline inhibitor and the ATP-binding pocket of a kinase.

Caption: Generalized interaction of a 4-aminoquinazoline inhibitor with a kinase active site.

Synthesis of this compound Analogs: Key Strategies

The synthesis of this compound analogs typically involves a multi-step process. A common and effective strategy is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor.[5][6] The chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than the one at the 2-position. This differential reactivity allows for the selective introduction of a desired amine at the C4 position.[5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound analogs.

Caption: A generalized workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of a 4-Anilinoquinazolin-2-ol Analog

This protocol provides a representative, step-by-step procedure for the synthesis of a 4-anilinoquinazolin-2-ol analog, starting from quinazoline-2,4(1H,3H)-dione.

Step 1: Synthesis of 2,4-Dichloroquinazoline

-

To a suspension of quinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylformamide (DMF) (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dichloroquinazoline.

Step 2: Synthesis of 4-Anilino-2-chloroquinazoline

-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol.

-

Add the desired aniline (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum to obtain the 4-anilino-2-chloroquinazoline derivative.

Step 3: Synthesis of 4-Anilinoquinazolin-2-ol

-

Suspend the 4-anilino-2-chloroquinazoline (1.0 eq) in a mixture of acetic acid and water (1:1).

-

Heat the suspension to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature, and collect the solid product by filtration.

-

Wash the product with water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the final 4-anilinoquinazolin-2-ol analog.

Screening of Kinase Inhibitory Activity

Once synthesized, the this compound analogs must be screened for their ability to inhibit the activity of target kinases. A variety of in vitro and cell-based assays are available for this purpose.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified kinases in the presence of the test compounds. These assays are crucial for determining the intrinsic potency of an inhibitor. Common formats include:

-

Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7]

-

Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays use a fluorescently labeled substrate and a phospho-specific antibody to detect the phosphorylated product.

-

Radiometric Assays: These traditional "gold standard" assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[8]

The primary output of these assays is the IC50 value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]

Cell-Based Assays

Cell-based assays are essential for evaluating the activity of inhibitors in a more physiologically relevant context. These assays assess the inhibitor's ability to modulate kinase signaling within living cells. Key cell-based assays include:

-

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase for growth and survival.

-

Phosphorylation Assays (e.g., Western Blot, ELISA): These methods directly measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates in cells treated with the inhibitor.

-

Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of the inhibitor to the target kinase within intact cells.

The following diagram outlines a typical workflow for screening kinase inhibitors.

Caption: A typical workflow for screening and characterizing kinase inhibitors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Key Positions for Modification:

-

C2-Position: The hydroxyl/oxo group at this position can be further modified to explore additional interactions or to modulate physicochemical properties.

-

C4-Anilino Moiety: Substitutions on the aniline ring can significantly impact potency and selectivity by interacting with different regions of the ATP-binding pocket.

-

C6 and C7-Positions: Introduction of various substituents at these positions can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the active site.

The following table provides a hypothetical example of SAR data for a series of this compound analogs targeting EGFR.

| Compound | R1 (C6) | R2 (C7) | R3 (4'-anilino) | EGFR IC50 (nM) |

| 1a | H | OCH₃ | H | 150 |

| 1b | H | OCH₃ | 3-Cl | 50 |

| 1c | H | OCH₃ | 3-Br | 45 |

| 1d | OCH₃ | OCH₃ | 3-Br | 10 |

| 1e | H | Morpholinoethoxy | 3-Br | 5 |

Target Signaling Pathways: EGFR and VEGFR

4-Aminoquinazoline analogs have shown significant efficacy in targeting key receptor tyrosine kinases (RTKs) involved in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway

EGFR is a critical driver of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in a wide range of cancers. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline analogs.

Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazoline analogs.

VEGFR Signaling Pathway

VEGFR, particularly VEGFR-2, is the primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibiting VEGFR signaling can effectively starve tumors of their blood supply.

Caption: Inhibition of the VEGFR signaling pathway by 4-aminoquinazoline analogs.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable framework in the design of novel kinase inhibitors. Its versatility allows for the development of compounds with a wide range of selectivity profiles, from highly specific single-target inhibitors to multi-targeted agents that can simultaneously block several key oncogenic pathways.

Future research in this area will likely focus on:

-

Overcoming Drug Resistance: The development of next-generation inhibitors that are active against clinically relevant resistance mutations in kinases like EGFR.

-

Improving Selectivity: Designing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

-

Exploring New Kinase Targets: Applying the this compound scaffold to inhibit other emerging kinase targets in oncology and other disease areas.

-

Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop novel mechanisms of kinase inhibition with potentially improved durability of response.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound analogs in the ongoing quest for more effective and targeted medicines.

References

-

Sánchez, et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(12), e3868. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

El-Sayed, M. A., et al. (2020). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 25(1), 183. [Link]

-

de Oliveira, R. B., et al. (2020). Synthesis and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(10), 5438-5466. [Link]

-

ResearchGate. Synthesis of 2-(Chloromethyl)quinazolin-4-ol. [Link]

-

Song, W., et al. (2016). Synthesis of 4-aminoquinazoline structure derivatives 1–8. Chinese Chemical Letters, 27(4), 575-578. [Link]

-

Lacerda, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

-

Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]

-

Lacerda, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Khabnadideh, S., & Sadeghian, S. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. ResearchGate. [Link]

-

Barlocco, D., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7245-7254. [Link]

-

Singh, K., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]

-

El-Sayed, W. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioinorganic Chemistry and Applications, 2022, 9380318. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Li, Y., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry, 67(18), 16165-16184. [Link]

-

Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. [Link]

-

Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

-

Stack Exchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. [Link]

-

DavidsonX. (n.d.). IC50 Determination. edX. [Link]

-

BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Development of Novel 4-Aminoquinazoline-Based Therapeutic Agents

Abstract

The 4-aminoquinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and optimization of novel 4-aminoquinazoline derivatives as therapeutic agents. We will dissect the strategic rationale behind synthetic pathways, elucidate the molecular mechanisms of action, particularly in kinase inhibition, and detail the structure-activity relationships (SAR) that drive the evolution from a simple scaffold to a potent clinical candidate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the advancement of next-generation therapeutics based on this versatile core.

The 4-Aminoquinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has long attracted the attention of medicinal chemists.[2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Within this class, the 4-aminoquinazoline moiety is particularly significant. Its structural features allow it to function as an exceptional "hinge-binding" motif, particularly for the ATP-binding pocket of protein kinases.[3] This has led to the successful development and FDA approval of numerous kinase inhibitors for cancer therapy, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), validating the therapeutic potential of this scaffold.[4][5][6]

These approved drugs underscore the scaffold's clinical importance and serve as foundational case studies for further development.

| Drug Name | Primary Target(s) | Approved Indications (Selected) |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[5][7] |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer[4][5][8] |

| Lapatinib | EGFR, HER2 | HER2-positive Breast Cancer[4][8] |

| Afatinib | EGFR, HER2, HER4 (Pan-HER) | NSCLC with EGFR mutations[4][5] |

| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer[5] |

Strategic Synthesis of the 4-Aminoquinazoline Scaffold

The efficacy of a drug discovery program hinges on the efficient and versatile synthesis of the core scaffold. Several robust methods have been established for constructing 4-aminoquinazoline derivatives, allowing for systematic structural modifications.

Key Synthetic Pathways

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The two most prevalent strategies commence from either anthranilic acid derivatives or 2-aminobenzonitriles.

-

Route A: From Anthranilic Acid Derivatives: This classical approach involves the cyclization of an anthranilic acid derivative to form a 4-quinazolinone intermediate.[9] The critical subsequent step is the activation of the C4 position, typically via chlorination with agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a 4-chloroquinazoline. This intermediate is highly reactive and readily undergoes nucleophilic aromatic substitution (SNAr) with a desired amine to yield the final 4-aminoquinazoline product.[2][9] The primary advantage of this route is the wide commercial availability of diverse anthranilic acids.

-

Route B: From 2-Aminobenzonitriles: This is an efficient and often preferred modern route. It typically involves the reaction of a substituted 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) to form a key formamidine intermediate.[9] This intermediate then undergoes cyclization upon heating with a selected aniline in a solvent like acetic acid, directly yielding the 4-anilinoquinazoline product.[2][9] This method avoids the use of harsh chlorinating agents and can be performed in fewer steps, sometimes as a one-pot reaction, which is amenable to high-throughput library synthesis.[10] The use of microwave irradiation can further accelerate this reaction, reducing times from hours to minutes.[10]

Experimental Protocol: Synthesis via the 2-Aminobenzonitrile Route

This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative, a common core for EGFR inhibitors.

Objective: To synthesize N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (a key intermediate related to Erlotinib).

Materials:

-

4,5-bis(2-methoxyethoxy)-2-aminobenzonitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

3-ethynylaniline

-

2-Methoxyethanol

-

Glacial Acetic Acid

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Formation of the Formamidine Intermediate:

-

To a solution of 4,5-bis(2-methoxyethoxy)-2-aminobenzonitrile (1.0 eq) in 2-methoxyethanol, add DMF-DMA (1.5 eq).

-

Heat the mixture to reflux (approx. 80-90°C) for 2 hours. The progress can be monitored by TLC.

-

Causality Insight: DMF-DMA acts as a one-carbon source and activating agent, reacting with the primary amine to form the highly reactive dimethylformamidine intermediate, which is primed for cyclization.[9]

-

-

Cyclization to form the Quinazoline Core:

-

Cool the reaction mixture to room temperature.

-

Add 3-ethynylaniline (1.1 eq) followed by glacial acetic acid (0.5 eq).

-

Heat the mixture to reflux (approx. 120-125°C) for 4-6 hours.

-

Causality Insight: The aniline nitrogen attacks the formamidine carbon, initiating an intramolecular cyclization by attacking the nitrile group. Acetic acid acts as a catalyst for this condensation step.[2]

-

-

Workup and Purification:

-

After cooling, pour the reaction mixture into ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure product.

-

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism of Action: Targeting Protein Kinases

The primary therapeutic success of 4-aminoquinazolines stems from their ability to inhibit protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[11][12] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[13] Dysregulation of these pathways is a hallmark of many cancers.[14]

4-aminoquinazoline derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

The key interactions responsible for potent inhibition include:

-

Hinge-Binding: A crucial hydrogen bond forms between the N1 nitrogen of the quinazoline ring and a backbone amide proton (e.g., Met793 in EGFR) in the hinge region of the kinase.[3]

-

Hydrophobic Interactions: The fused aromatic rings of the quinazoline core and the 4-anilino substituent occupy a hydrophobic pocket within the active site.[3]

Structure-Activity Relationship (SAR) Studies

Optimizing the potency, selectivity, and pharmacokinetic properties of 4-aminoquinazoline leads is achieved through systematic SAR studies. Modifications at the C4, C6, and C7 positions are particularly impactful.

-

C4 Position (Anilino Moiety): The substituent at the 4-position is critical for defining selectivity and potency. For EGFR inhibitors, a 3-chloro or 3-ethynyl aniline is often optimal.[12] This group projects into a specific hydrophobic pocket, and modifications here can be used to target specific mutations (e.g., the T790M resistance mutation).[3]

-

C6 and C7 Positions: These positions are solvent-exposed and provide an ideal handle for modulating physicochemical properties.[3] Introducing small, polar groups like methoxy or morpholinoethoxy can significantly improve aqueous solubility and cell permeability, enhancing the drug-like properties of the compound without disrupting the core binding interactions.[12][15]

| Position | Modification Type | Rationale & Impact | Example IC₅₀ Data |

| C4-Anilino | Small hydrophobic groups (-Cl, -Br, -ethynyl) | Enhances binding affinity by occupying a hydrophobic pocket.[3][12] | Compound 15a (EGFR IC₅₀ = 0.13 µM)[15] |

| C6/C7 | Solubilizing groups (e.g., methoxy, morpholine) | Improves solubility, permeability, and overall ADME properties.[3] | Compound 19h (EGFR IC₅₀ = 0.47 nM)[16] |

| C6/C7 | Acrylamide moiety (covalent inhibitors) | Forms an irreversible covalent bond with a cysteine residue (e.g., Cys797 in EGFR), leading to prolonged inhibition.[3] | Afatinib (EGFR IC₅₀ = 0.6 nM)[3] |

| C4-Anilino | Phenyl urea residues | Can introduce dual inhibitory activity against other kinases like VEGFR2.[3] | Compound 15b (EGFR IC₅₀ = 0.15 µM, VEGFR-2 IC₅₀ = 1.81 µM)[15] |

IC₅₀ values are context-dependent and shown for illustrative purposes.

Preclinical Evaluation: In Vitro Assays

Once novel derivatives are synthesized, their biological activity must be quantified. A standard cascade of in vitro assays is employed to determine potency, selectivity, and cellular effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific kinase.

Objective: To measure the dose-dependent inhibition of VEGFR-2 kinase activity by a novel 4-aminoquinazoline derivative.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay kit (e.g., ADP-Glo™ or similar)

-

Poly-Glu-Tyr (4:1) substrate

-

Adenosine triphosphate (ATP)

-

Test compounds dissolved in DMSO

-

Assay buffer (containing MgCl₂, MnCl₂, DTT)

-

384-well microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Add a solution of VEGFR-2 enzyme in assay buffer to all wells except the "no enzyme" control. Allow a pre-incubation period of 10-15 minutes at room temperature.

-

Self-Validating System: This pre-incubation allows the inhibitor to bind to the enzyme before the competitive substrate (ATP) is introduced, ensuring an accurate measurement of inhibitory potential.

-

-

Initiation of Kinase Reaction: Add a solution containing both the peptide substrate and ATP to all wells to start the reaction. Incubate for 1 hour at room temperature.

-

Causality Insight: The concentration of ATP should be at or near its Kₘ value for the enzyme. This ensures that the assay is sensitive to competitive inhibitors.

-

-

Detection: Stop the kinase reaction and detect the amount of ATP remaining (or ADP produced) using the detection reagents from the assay kit, following the manufacturer's instructions. This typically involves measuring luminescence.

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Experimental Protocol: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic/cytostatic effect of a novel compound on a cancer cell line (e.g., A549 lung cancer cells).

Materials:

-

A549 human lung carcinoma cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO in medium).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Causality Insight: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]

-

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value as described for the kinase assay.

Conclusion and Future Directions

The 4-aminoquinazoline scaffold remains a highly productive platform for the discovery of novel therapeutic agents, particularly in oncology. Its success is rooted in a well-understood mechanism of action, established and versatile synthetic accessibility, and a rich history of SAR that provides a clear roadmap for optimization.

Future efforts in this field are focused on several key areas:

-

Overcoming Drug Resistance: Designing third and fourth-generation inhibitors that are active against clinically relevant resistance mutations (e.g., EGFR C797S).[3]

-

Developing Dual/Multi-Targeted Inhibitors: Creating single molecules that inhibit multiple key signaling nodes (e.g., dual EGFR/VEGFR or PI3K/mTOR inhibitors) to combat pathway redundancy and provide synergistic antitumor effects.[13][15]

-

Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to develop agents for other diseases, such as inflammatory disorders, neurodegenerative diseases, and infectious diseases.[1][18]

By integrating rational design, efficient synthesis, and robust biological evaluation, the 4-aminoquinazoline core will continue to be a source of impactful medicines for years to come.

References

- A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

-

4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]

-

Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. [Link]

-

Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR. Future University in Egypt. [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science. [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

-

The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

-

Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]

-

Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ResearchGate. [Link]

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]

-

Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]

-

Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Taylor & Francis Online. [Link]

-

Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. [Link]

-

Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science [eurekaselect.com]

- 15. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinazoline Derivatives as Kinase Inhibitors

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle, represents one of the most significant "privileged structures" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, the 4-aminoquinazoline core has emerged as a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[2][3] This scaffold adeptly mimics the adenine hinge-binding motif of ATP, allowing for high-affinity interactions within the catalytic site of numerous kinases.[4]

The clinical success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib solidified the therapeutic importance of the 4-aminoquinazoline framework.[5][6] Since their discovery, extensive research has focused on modifying this core to enhance potency, improve selectivity, overcome drug resistance, and broaden the range of targeted kinases.[7]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-aminoquinazoline derivatives. We will dissect the role of each substituent position on the quinazoline ring, explaining the causal relationships between structural modifications and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

The 4-Aminoquinazoline Core: A Premier ATP-Competitive Scaffold

The efficacy of the 4-aminoquinazoline core lies in its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. Specifically, the N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, while the exocyclic 4-amino group serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor within the active site, providing a stable foundation for further affinity-generating interactions.

General Synthetic Strategies

The most prevalent and versatile method for synthesizing 4-aminoquinazoline derivatives is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor with a desired primary or secondary amine.[8] The 4-position of the quinazoline ring is highly activated towards nucleophilic attack, making this reaction efficient and regioselective.[9] Traditional methods often involve heating in a solvent like 2-propanol or dioxane with a base, while modern approaches frequently employ microwave irradiation to dramatically reduce reaction times and improve yields.[10][11]

Representative Experimental Protocol: Nucleophilic Substitution

The following protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives.

Materials:

-

Substituted 4-chloroquinazoline (1.0 mmol)

-

Substituted aniline (1.1 mmol)

-

Solvent: 2-Propanol or Dioxane (10 mL)

-

Base (optional, if aniline salt is used): Diisopropylethylamine (DIPEA) (1.5 mmol)

Procedure:

-

To a round-bottom flask, add the 4-chloroquinazoline derivative (1.0 mmol) and the chosen solvent (10 mL).

-

Add the corresponding aniline derivative (1.1 mmol). If the aniline is in its hydrochloride salt form, add DIPEA (1.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

-

Upon completion, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt often forms.

-

Filter the solid precipitate and wash it with a small amount of cold solvent (e.g., 2-propanol) or diethyl ether to remove unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-aminoquinazoline derivative.[8][9]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinazoline derivatives can be finely tuned by modifying four key positions: the N4-substituent, the C6 and C7 positions, and the C2 position.

The N4-Substituent: The Key to Selectivity and Potency

The substituent attached to the exocyclic amino group at position 4 is arguably the most critical determinant of a compound's potency and kinase selectivity. It typically projects into a more variable region of the ATP-binding site, often termed the "selectivity pocket."

-

Aromatic Substituents (Anilines): An aniline ring is the most common substituent, as seen in gefitinib and erlotinib.[12]

-

Substitution Pattern: Small, hydrophobic groups like chloro or methyl at the meta and para positions of the aniline ring generally enhance inhibitory activity.[13] Ortho-substitution often leads to a decrease in potency due to steric hindrance that disrupts the optimal planar conformation with the quinazoline core.[13]

-

Electron-Withdrawing Groups (EWGs): EWGs on the phenyl ring, such as -Cl, -Br, and -SO₂CH₃, have been shown to increase inhibitory activity against EGFR compared to electron-donating groups.[13]

-

Positions C6 and C7: The Solubilizing and Potency-Boosting Region

Substituents at the C6 and C7 positions of the quinazoline core extend towards the solvent-exposed region of the ATP binding cleft. Modifications here are crucial for modulating physicochemical properties like solubility and for gaining additional potency.

-

Small Alkoxy Groups: 6,7-dimethoxy substitution is a classic pattern found in many early inhibitors.[13] These groups improve solubility and can form additional interactions. Erlotinib, for instance, features a 6,7-bis(2-methoxyethoxy) pattern.

-

Longer, Flexible Chains: The introduction of longer, functionalized side chains at C6 or C7 can significantly enhance potency. These chains can pick up interactions with residues outside the immediate hinge-binding area. This strategy is exemplified by second-generation inhibitors like afatinib and dacomitinib, which incorporate a Michael acceptor group to form a covalent bond with a cysteine residue (Cys797 in EGFR), leading to irreversible inhibition and high potency against resistance mutations like T790M.[14]

-

Bulky Groups: The presence of bulky substituents at the 6 or 7 positions of the quinazoline moiety has been shown to increase potency in some inhibitor series.[15]

Position C2: A Site for Fine-Tuning

The C2 position is directed towards a less-conserved region of the ATP pocket. While often left unsubstituted (i.e., a hydrogen atom), modifications at this position can be used to improve selectivity or explore novel interactions. For example, introducing aryl groups at C2 has been explored to develop dual EGFR/HER2 inhibitors.[13]

Case Study: Targeting the Epidermal Growth Factor Receptor (EGFR)

The 4-aminoquinazoline scaffold is the quintessential backbone for first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[16] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in various cancers, particularly non-small cell lung cancer (NSCLC).[7][13] These inhibitors compete with ATP to block the autophosphorylation of the receptor, thereby shutting down downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[2][17]

The evolution from first-generation (reversible) to second-generation (covalent irreversible) inhibitors highlights key SAR principles for overcoming acquired resistance, such as the T790M "gatekeeper" mutation.

| Compound | N4-Substituent | C6/C7 Substituents | Inhibition Type | WT EGFR IC₅₀ (nM) | T790M Mutant IC₅₀ (nM) |

| Gefitinib | 3-chloro-4-fluoroaniline | 7-methoxy, 6-(3-morpholinopropoxy) | Reversible | ~20-40 | >10,000 |

| Erlotinib | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | Reversible | ~2 | ~400-1,000 |

| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | 6-(5-(1-methyl-ethyl)sulfonyl-furan-2-yl) | Reversible | ~10 | ~350 |

| Afatinib | 3-chloro-4-fluoroaniline | 7-(S)-tetrahydrofuran-3-yloxy, 6-((4-(dimethylamino)but-2-enoyl)amino) | Covalent | ~0.5 | ~10 |

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[13][14]

Advanced Biological Evaluation Protocol: In Vitro Kinase Assay

To determine the inhibitory potency (IC₅₀) of newly synthesized compounds, a biochemical kinase assay is essential. The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Europium-labeled anti-phosphotyrosine antibody (Detection Antibody)

-

Streptavidin-Allophycocyanin (SA-APC) conjugate

-

Test compounds dissolved in DMSO

-

384-well low-volume assay plates

Procedure:

-

Compound Dispensing: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (no enzyme).

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and the biotinylated substrate in assay buffer. Add this mix to all wells.

-

Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Prepare a detection mix containing the Europium-labeled antibody and the SA-APC conjugate in a stop buffer (containing EDTA to chelate Mg²⁺ and stop the reaction). Add the detection mix to all wells. Incubate for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 4-aminoquinazoline scaffold remains a highly fertile ground for the discovery of novel therapeutics. The SAR principles outlined in this guide—leveraging the N4-substituent for selectivity, modifying C6/C7 for potency and properties, and utilizing covalent warheads to overcome resistance—are foundational to modern kinase inhibitor design.

Future efforts will likely focus on developing third-generation inhibitors that can tackle new resistance mutations (like C797S in EGFR), designing compounds with multi-kinase inhibition profiles to combat complex signaling networks, and expanding the application of this versatile scaffold to other kinase families beyond receptor tyrosine kinases, such as the PI3K family.[3][17] As our understanding of kinase biology deepens, the rational, structure-based design of 4-aminoquinazoline derivatives will continue to yield potent and selective drugs for the treatment of cancer and other diseases.

References

-